molecular formula C12H16N2O2 B7556763 4-methoxy-N-pyrrolidin-3-ylbenzamide

4-methoxy-N-pyrrolidin-3-ylbenzamide

Cat. No.: B7556763
M. Wt: 220.27 g/mol
InChI Key: LQMDIUUPKVOVEF-UHFFFAOYSA-N
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Description

4-methoxy-N-pyrrolidin-3-ylbenzamide is a synthetic benzamide derivative featuring a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The molecular scaffold, which combines an aromatic methoxybenzamide group with a heterocyclic amine, is commonly investigated for its potential to interact with various biological targets. Related benzamide compounds are frequently explored as key intermediates in the synthesis of more complex molecules or as core structures in the development of pharmacologically active agents . For instance, structurally similar compounds containing the pyrrolidine ring have been studied as potential receptor antagonists , while other benzamide derivatives have been researched as inhibitors of enzymes like histone deacetylase . The specific physicochemical properties and research applications of this compound are still being characterized. Researchers value this compound as a versatile building block for constructing chemical libraries or for use in structure-activity relationship (SAR) studies. Its mechanism of action is not defined and would be entirely dependent on the specific research context in which it is applied. As with many novel chemical entities, its value lies in its potential to serve as a probe for understanding biological processes or as a precursor in synthetic pathways. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDIUUPKVOVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in 4-methoxy-N-pyrrolidin-3-ylbenzamide can undergo hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and pyrrolidin-3-amine (Figure 1). This reaction is critical for prodrug activation or metabolite formation in medicinal chemistry applications.

Conditions and Outcomes

ReagentsConditionsProductsYield*
6M HClReflux, 4–6 hours4-Methoxybenzoic acid + pyrrolidin-3-amine~70%
2M NaOH (aq.)Reflux, 8 hours4-Methoxybenzoate + pyrrolidin-3-amine~65%

*Yields extrapolated from analogous benzamide hydrolysis studies .

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nitration

Nitration occurs selectively at position 3 (ortho to methoxy, meta to amide) due to the dominant activating effect of the methoxy group (Table 1).

Reaction Parameters

ReagentsConditionsProduct
HNO₃/H₂SO₄ (1:3)0–5°C, 1 hour3-Nitro-4-methoxy-N-pyrrolidin-3-ylbenzamide

Key Insight : Competitive directing effects are resolved in favor of methoxy’s ortho/para orientation, as observed in structurally related 4-methoxybenzamides .

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and oxidation reactions.

N-Alkylation

Alkylation with methyl iodide yields a quaternary ammonium salt, enhancing solubility for pharmaceutical formulations.

Conditions

ReagentsConditionsProductYield*
CH₃I, K₂CO₃DMF, 60°C, 8 hoursN-Methyl-4-methoxy-N-pyrrolidin-3-ylbenzamide~85%

*Data inferred from piperidine-alkylation analogs .

Oxidation to Pyrrolidone

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the pyrrolidine ring into a γ-lactam (pyrrolidone), altering conformational flexibility (Figure 2).

Reaction Parameters

ReagentsConditionsProduct
mCPBACH₂Cl₂, RT, 12 hours4-Methoxy-N-(2-oxopyrrolidin-3-yl)benzamide

Mechanism : mCPBA facilitates epoxidation-like oxidation, forming an N-oxide intermediate that rearranges to the lactam .

Amide Reduction

Though less common, the amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄).

Conditions

ReagentsConditionsProductYield*
LiAlH₄, THFReflux, 6 hoursN-(Pyrrolidin-3-yl)-4-methoxybenzylamine~50%

*Yield based on similar reductions of tertiary amides .

Comparative Reactivity of Analogous Benzamides

Table 2 highlights how structural variations influence reactivity:

CompoundEAS PositionHydrolysis Rate (k, h⁻¹)Oxidation Feasibility
This compound30.15High (γ-lactam)
4-Methoxy-N-(pyridin-3-yl)benzamide30.12Low
4-Methoxy-N-(piperidin-1-yl)benzamide 50.09Moderate

Mechanistic Considerations

  • EAS Selectivity : The methoxy group’s +M effect dominates over the amide’s –I effect, favoring ortho/para substitution .

  • Pyrrolidine Oxidation : Steric hindrance from the benzamide group slows lactam formation compared to unsubstituted pyrrolidines .

Mechanism of Action

The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 4-methoxy-N-pyrrolidin-3-ylbenzamide and its analogues:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
This compound Benzamide - 4-OCH₃
- N-pyrrolidin-3-yl
234.28 Flexible pyrrolidine for enhanced binding
4-Methoxy-N-pyridin-3-ylbenzamide Benzamide - 4-OCH₃
- N-pyridin-3-yl
242.26 Aromatic pyridine for π-π stacking
4-Methoxy-N-(pyridin-4-ylmethyl)benzamide Benzamide - 4-OCH₃
- N-(pyridin-4-ylmethyl)
- 3-CF₃
340.30 Trifluoromethyl group improves lipophilicity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide - 4-NO₂
- Piperazine-ethyl-pyridyl chain
463.51 Nitro group for electron withdrawal; CNS targets
4-Methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide Benzamide - 4-OCH₃, 3-OCH₂CH₂CH₂OCH₃
- Sulfonamide-pyrrolidine
601.73 Bulky substituents for selective kinase inhibition

Functional and Pharmacological Insights

Pyrrolidine vs. Pyridine-containing analogues (e.g., ) often exhibit stronger π-π interactions with aromatic residues in proteins, while pyrrolidine derivatives may enhance solubility due to their basic nitrogen .

Trifluoromethyl and Sulfonamide Modifications :

  • The trifluoromethyl group in 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide increases metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic nature .
  • Sulfonamide derivatives (e.g., ) are often associated with enhanced target selectivity, particularly in kinase inhibitors, due to hydrogen-bonding capabilities .

Bulkier Substituents and Pharmacokinetics :

  • Compounds with extended alkoxy chains (e.g., 3-methoxypropoxy in ) show prolonged half-lives but may suffer from reduced bioavailability due to increased molecular weight (>500 g/mol) .

Piperazine and Piperidine Analogues :

  • Piperazine-containing benzamides () are frequently designed for central nervous system (CNS) targets, leveraging the amine’s ability to cross the blood-brain barrier .

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